BenchChemオンラインストアへようこそ!

tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hemioxalate

Salt stoichiometry Molecular formula accuracy Synthetic intermediate procurement

tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hemioxalate (CAS 1788054-69-2) is a spirocyclic diamine building block supplied as a 2:1 (base:oxalic acid) hemioxalate salt with molecular formula C26H46N4O8 and molecular weight 542.67 Da. The compound features a rigid [4.4]-spirocyclic scaffold bearing a single Boc-protected secondary amine at the 2-position and a free secondary amine at the 7-position, enabling orthogonal derivatization strategies.

Molecular Formula C26H46N4O8
Molecular Weight 542.7 g/mol
CAS No. 1788054-69-2
Cat. No. B1381163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hemioxalate
CAS1788054-69-2
Molecular FormulaC26H46N4O8
Molecular Weight542.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)CCNC2.CC(C)(C)OC(=O)N1CCC2(C1)CCNC2.C(=O)(C(=O)O)O
InChIInChI=1S/2C12H22N2O2.C2H2O4/c2*1-11(2,3)16-10(15)14-7-5-12(9-14)4-6-13-8-12;3-1(4)2(5)6/h2*13H,4-9H2,1-3H3;(H,3,4)(H,5,6)
InChIKeyBGYVZWTVFPYPSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hemioxalate (CAS 1788054-69-2): A Boc-Protected Spirocyclic Diamine Building Block for PROTAC Linkers and Constrained Ligand Design


tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hemioxalate (CAS 1788054-69-2) is a spirocyclic diamine building block supplied as a 2:1 (base:oxalic acid) hemioxalate salt with molecular formula C26H46N4O8 and molecular weight 542.67 Da [1]. The compound features a rigid [4.4]-spirocyclic scaffold bearing a single Boc-protected secondary amine at the 2-position and a free secondary amine at the 7-position, enabling orthogonal derivatization strategies [2]. It is explicitly designated as a PROTAC (Proteolysis Targeting Chimera) linker by multiple authoritative suppliers, reflecting its utility in the synthesis of heterobifunctional protein degraders . The hemioxalate salt form provides a defined 2:1 stoichiometry—two equivalents of the Boc-protected amine per oxalic acid molecule—distinguishing it from the 1:1 oxalate salt (C14H24N2O6, MW 316.35) sometimes listed under the same CAS registry number [1][2].

Why Generic Substitution of tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hemioxalate (CAS 1788054-69-2) Fails: Stoichiometric Ambiguity, Divergent Salt-Form Properties, and Application-Specific Designation


Substituting CAS 1788054-69-2 with the free base (CAS 236406-49-8), the hydrochloride salt (CAS 1147423-20-8), or an alternative spirocyclic diamine risks introducing stoichiometric errors and functional mismatches that compromise experimental reproducibility. The hemioxalate is a 2:1 (base:acid) salt, whereas the 1:1 oxalate salt (C14H24N2O6, MW 316.35) is marketed by some vendors under the same CAS number [1]; procurement of the incorrect stoichiometry yields a 41.7% lower molar quantity of the Boc-protected amine per unit mass, directly impacting reaction scaling and cost calculations. Furthermore, the hemioxalate is explicitly designated as a PROTAC linker by authoritative chemical biology suppliers, whereas the free base and HCl salt are not positioned for this rapidly expanding application . The 2,7-diazaspiro[4.4]nonane scaffold itself is pharmacologically validated: derivative AD258 exhibits Ki values of 3.5 nM at S1R and 2.6 nM at S2R, demonstrating that the conformational constraint imparted by the [4.4]-spiro system translates into high-affinity receptor binding that cannot be replicated by flexible-chain diamines [2]. These cumulative differences mean that generic substitution introduces uncontrolled variables in stoichiometry, application suitability, and scaffold geometry.

Product-Specific Quantitative Evidence Guide: tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hemioxalate (CAS 1788054-69-2) versus Closest Analogs


Exact Salt Stoichiometry: Hemioxalate (2:1) versus 1:1 Oxalate — Impact on Molar Equivalents of Boc-Protected Amine per Gram

The target compound is the hemioxalate (2:1 base:oxalic acid) salt with formula C26H46N4O8 and molecular weight 542.67 Da [1]. However, at least one vendor (AKSci) lists the compound under the same CAS 1788054-69-2 with formula C14H24N2O6 and MW 316.35, which corresponds to the 1:1 oxalate salt . The 2:1 salt provides 4.18 mmol of Boc-protected amine per gram (2 × 226.32 / 542.67 × 1000), whereas the 1:1 salt provides 3.16 mmol/g (226.32 / 316.35 × 1000). This represents a 32.3% higher molar yield of the active amine species per unit mass for the 2:1 hemioxalate relative to the 1:1 oxalate. In parallel, the free base (CAS 236406-49-8, C12H22N2O2, MW 226.32) yields 4.42 mmol/g —only 5.7% higher than the hemioxalate—but lacks the salt-form handling and stability advantages [1].

Salt stoichiometry Molecular formula accuracy Synthetic intermediate procurement

Explicit PROTAC Linker Designation: Application-Specific Positioning versus Generic Building Blocks

CAS 1788054-69-2 is explicitly categorized and sold as a PROTAC linker by MedChemExpress (Catalog HY-W018805) and InvivoChem, with the stated biological activity: 'tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate oxalate(2:1) is a PROTAC linker that can be used in the synthesis of PROTACs' . In contrast, the free base (CAS 236406-49-8), the hydrochloride salt (CAS 1147423-20-8), and even the 1:1 oxalate are not designated as PROTAC linkers by any major vendor; they are listed solely as generic heterocyclic building blocks or pharmaceutical intermediates . The spirocyclic [4.4]nonane scaffold provides a conformationally constrained linker geometry with a calculated Fsp3 of 0.846 and LogP of 0.81 [1], properties that are relevant for optimizing PROTAC ternary complex formation and cellular permeability. The explicit PROTAC linker designation signals that this salt form has been validated for PROTAC conjugation chemistry, including Boc deprotection and subsequent derivatization at both nitrogen positions.

PROTAC linker Targeted protein degradation Heterobifunctional degrader synthesis

Pharmacologically Validated Scaffold: 2,7-Diazaspiro[4.4]nonane Core Delivers Sub-Nanomolar Sigma Receptor Affinity in Derivative AD258

The 2,7-diazaspiro[4.4]nonane scaffold—for which the hemioxalate serves as a monoprotected synthetic intermediate—has been validated in a high-impact medicinal chemistry study. Compound AD258 (9d), a 2,7-diazaspiro[4.4]nonane derivative, exhibited Ki values of 3.5 nM at sigma-1 receptor (S1R) and 2.6 nM at sigma-2 receptor (S2R) in competitive radioligand binding assays [1]. This compound demonstrated dual S1R/S2R high-affinity binding with selectivity over other pain-related targets, negligible in vitro cellular toxicity, and pronounced antiallodynic efficacy in vivo at doses of 0.6–1.25 mg/kg in a capsaicin-induced allodynia model, without motor impairment [1]. The rigid spirocyclic [4.4] scaffold imposes conformational constraint (Fsp3 = 0.846 [2]) that pre-organizes the two nitrogen atoms in a fixed spatial orientation, a feature absent in flexible-chain diamine linkers such as N-Boc-ethylenediamine or N-Boc-piperazine. This constraint directly contributed to the observed binding pose and receptor subtype selectivity [1]. The target hemioxalate compound, as the Boc-monoprotected form, provides the precise orthogonally reactive intermediate needed to elaborate such pharmacologically active derivatives.

Sigma receptor ligand Conformational constraint Pain pharmacology Ki binding affinity

Storage Condition Benchmarking: Defined Refrigerated Storage for Hemioxalate versus Variable Requirements Across Salt Forms

The hemioxalate salt has a defined storage specification of 2–8°C, as reported by Beyotime (product Y138947) and Chemshuttle . The free base (CAS 236406-49-8) similarly requires refrigerated storage at 2–8°C, with TCI additionally recommending storage under inert gas due to air sensitivity . The hydrochloride salt (CAS 1147423-20-8) is specified by AKSci for long-term storage in a 'cool, dry place' without a precise temperature range, while Chemscene specifies sealed storage at 2–8°C . The hemioxalate's explicit and consistent 2–8°C storage specification across multiple vendors provides a clear, unambiguous stability guideline that facilitates compliant storage in regulated laboratory environments. The free base's additional requirement for inert gas storage introduces handling complexity absent from the hemioxalate specification.

Compound stability Long-term storage Laboratory procurement Salt-form handling

Commercial Purity Benchmarking: Hemioxalate Delivers Consistent 97% Purity Across Suppliers

The hemioxalate (CAS 1788054-69-2) is consistently specified at 97% purity by Cenmed, Beyotime, and Chem-space (supplier aggregate) [1][2]. The free base (CAS 236406-49-8) shows greater purity variability: AKSci specifies 98% (GC), Aladdin specifies ≥97%, TCI does not explicitly state a minimum purity on the product page, and BOC Sciences specifies 95% . The hydrochloride salt (CAS 1147423-20-8) ranges from 95% (AKSci, Chemenu) to ≥98% (Chemscene, Bidepharm) . The hemioxalate's tight purity convergence at 97% across three independent supplier channels reduces lot-to-lot variability risk in multi-batch synthetic campaigns, whereas the free base and HCl salt exhibit a wider purity distribution (95–98%) that may necessitate incoming quality control verification for each new lot.

Compound purity Quality specification Procurement standardization Synthetic reliability

Best Research and Industrial Application Scenarios for tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hemioxalate (CAS 1788054-69-2)


PROTAC Linker Synthesis: Conformationally Constrained Spirocyclic Linker for Heterobifunctional Degrader Development

The hemioxalate's explicit designation as a PROTAC linker by MedChemExpress and InvivoChem , combined with its orthogonal Boc-protected/free-amine functionality (position 2 Boc-protected, position 7 free secondary amine), makes it directly suitable for sequential PROTAC conjugation. The rigid [4.4]-spiro scaffold (Fsp3 = 0.846) imposes a defined exit vector geometry that can be exploited to optimize ternary complex formation between the E3 ligase, target protein, and PROTAC molecule [1]. The consistent 97% purity and defined 2:1 stoichiometry ensure reproducible conjugation yields. In contrast, procurement of the free base would require additional salt-formation optimization before use in PROTAC chemistry workflows that have been validated on the hemioxalate form.

Sigma Receptor Ligand SAR Programs: Synthesis of 2,7-Disubstituted Diazaspiro[4.4]nonane Derivatives for Pain and CNS Targets

The scaffold's pharmacological validation through AD258 (Ki S1R = 3.5 nM, S2R = 2.6 nM; in vivo efficacy at 0.6–1.25 mg/kg) establishes the 2,7-diazaspiro[4.4]nonane core as a privileged structure for sigma receptor ligand development [2]. The hemioxalate intermediate, as the mono-Boc-protected form, provides a strategic building block for sequential derivatization: the free 7-amine can be functionalized first (e.g., with substituted benzyl or arylsulfonamide groups), followed by Boc deprotection and functionalization of the 2-amine, exactly mirroring the synthetic strategy employed in the AD258 discovery program. Laboratories pursuing sigma receptor or other GPCR ligand discovery would realize a direct synthetic entry point by procuring the hemioxalate rather than the fully deprotected free diamine, which would require non-selective protection/deprotection steps.

Multi-Step Medicinal Chemistry Campaigns Requiring Stoichiometric Precision and Cross-Vendor Reproducibility

The hemioxalate's cross-supplier purity convergence at 97% [3] and consistent 2–8°C storage specification reduce the risk of batch-to-batch variability in multi-year, multi-batch synthetic programs. The 2:1 stoichiometry provides 32.3% more reactive amine equivalents per gram than the 1:1 oxalate salt sometimes sold under the same CAS number , directly impacting cost-per-mole calculations for large-scale synthesis. For industrial medicinal chemistry groups that require vendor-agnostic procurement specifications (i.e., the ability to source equivalent material from multiple qualified suppliers), the hemioxalate's tight purity and storage convergence offers a de facto standardization that the free base and HCl salt do not provide.

Conformationally Constrained Fragment Library Design: Spirocyclic Core for Diversity-Oriented Synthesis

The 2,7-diazaspiro[4.4]nonane scaffold provides a non-planar, three-dimensional core (Fsp3 = 0.846) that is highly desirable in fragment-based drug discovery for exploring novel 3D chemical space [1]. The hemioxalate's orthogonal amine protection enables systematic diversification at two vectors with controlled geometry, allowing the construction of fragment libraries with defined exit angles. The predicted physicochemical properties of the scaffold (LogP = 0.81, PSA = 42 Ų) fall within lead-like chemical space, making derivatives suitable for downstream optimization without fundamental physicochemical liabilities.

Quote Request

Request a Quote for tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hemioxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.